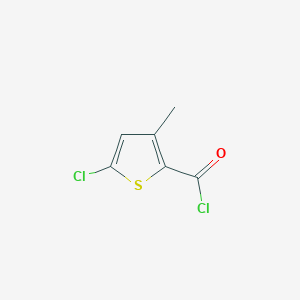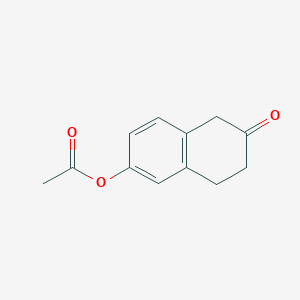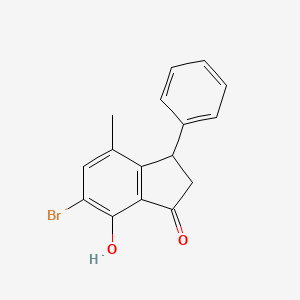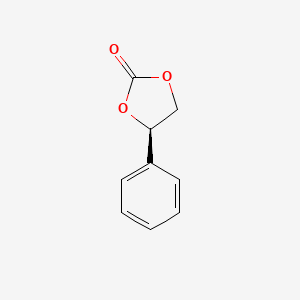
(r)-Phenylethylene carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:
Phenylethylene oxide+CO2→(r)-Phenylethylene carbonate
Industrial Production Methods
In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.
化学反応の分析
Types of Reactions
®-Phenylethylene carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.
科学的研究の応用
®-Phenylethylene carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.
類似化合物との比較
Similar Compounds
Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.
Propylene carbonate: Another related compound with applications in the chemical industry.
Uniqueness
®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
特性
CAS番号 |
90971-11-2 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
(4R)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChIキー |
ZKOGUIGAVNCCKH-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](OC(=O)O1)C2=CC=CC=C2 |
正規SMILES |
C1C(OC(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


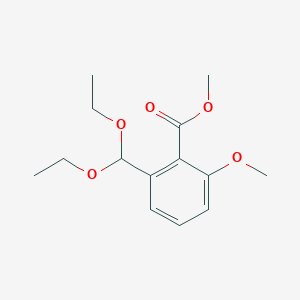

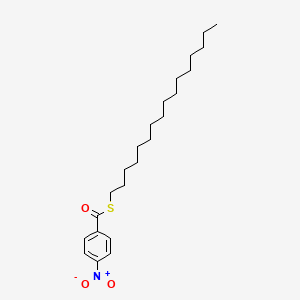
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

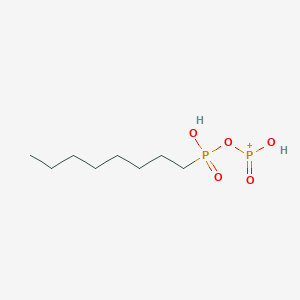
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
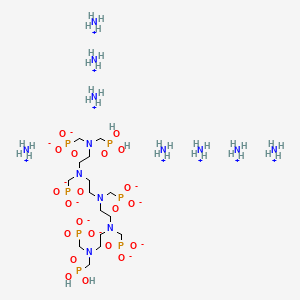
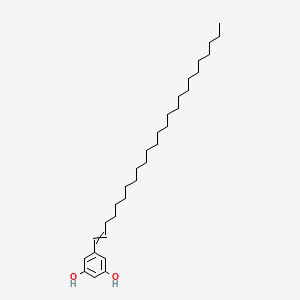
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
